2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4S3 and its molecular weight is 540.67. The purity is usually 95%.
BenchChem offers high-quality 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
- The compound and its derivatives have been a subject of research for their potential in pharmacological applications. Studies have explored the synthesis of related thiazolopyrimidine derivatives and evaluated their antinociceptive (pain-relieving) and anti-inflammatory properties. One such study demonstrated that certain derivatives exhibited significant antinociceptive and anti-inflammatory activities, highlighting the compound's potential in pain and inflammation management (Selvam et al., 2012).
Anticancer Activity
- Research has been conducted on derivatives of this compound for their potential anticancer properties. One study synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. Some derivatives showed potent cytotoxic effects against leukemia cell lines, indicating their potential as anticancer agents (Horishny et al., 2021).
Antimicrobial and Antifungal Applications
- Studies have synthesized novel derivatives of the compound and evaluated them for antimicrobial and antifungal activities. For instance, research involving thiazolidinone derivatives containing the thieno[d]pyrimidine moiety showed promising biological activity against various bacterial and fungal strains (El Azab et al., 2015).
Development of Heterocyclic Compounds
- The compound is utilized as a key building block in the synthesis of various heterocyclic compounds. These compounds have applications in the development of new drugs and materials. Research has been conducted on the synthesis of compounds of the pyrimidine series based on reactions with N,N-binucleophilic reagents, showcasing the versatility of the compound in creating diverse molecular structures (Aniskova et al., 2017).
Mechanism of Action
Target of Action
CHEMBL5076502, also known as 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, primarily targets the BRD3-BD2 . The Bromodomain-containing protein 3 (BRD3) is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription.
Mode of Action
The compound interacts with its target, BRD3-BD2, by inhibiting its function
Biochemical Pathways
These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
Given its target, it’s plausible that the compound could alter gene expression profiles and impact cellular functions such as cell growth, differentiation, and apoptosis . .
Action Environment
The environment in which CHEMBL5076502 acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its target and exert its effects Additionally, the compound’s stability could be affected by factors such as light, heat, and humidity
properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S3/c1-15(30)28-9-8-19-20(13-28)36-23-22(19)24(32)29(12-17-6-4-10-33-17)25(27-23)35-14-21(31)26-16-5-3-7-18(11-16)34-2/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCXFMHNWGVXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)SC)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide |
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